![molecular formula C9H11NO2 B093733 N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine CAS No. 15205-27-3](/img/structure/B93733.png)
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
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Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” is a chemical compound with the molecular formula C12H17NO2 . It is also known as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine”, typically involves condensation reactions or the use of specific catalysts to promote the formation of the benzimidazole core.Molecular Structure Analysis
The molecular weight of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” is 207.2689 . The IUPAC Standard InChI is InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 .Physical And Chemical Properties Analysis
The physical properties of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” include a density of 1.1±0.1 g/cm3, boiling point of 250.3±29.0 °C at 760 mmHg, and a molar refractivity of 50.2±0.3 cm3 .Scientific Research Applications
Anticancer Evaluation
The compound has been used in the design, synthesis, and evaluation of anticancer drugs . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound has been used in detailed structure–activity relationship studies . These studies have led to the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest and Apoptosis Induction
Further mechanistic studies have revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Capsaicin Analogue
The compound is an analogue of capsaicin . It differs from capsaicin by having a 1,3-benzodioxol ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
Design of Antitubulin Molecules
The compound has been used in the design of indole-based compounds based on the structures of antitubulin molecules . These compounds have been synthesized to further explore the utility of indoles as anticancer agents .
Selectivity Between Cancer Cells and Normal Cells
Data obtained from the studies have revealed that the compound exhibited good selectivity between cancer cells and normal cells .
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGPPSMCRKGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine | |
CAS RN |
15205-27-3 |
Source
|
Record name | (1,3-dioxaindan-5-ylmethyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Methylenedioxy-N-methylbenzylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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